molecular formula C11H15NO B13277082 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanal

2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanal

Cat. No.: B13277082
M. Wt: 177.24 g/mol
InChI Key: JDPBOBNISCEHHB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanal is an organic compound with the molecular formula C₁₁H₁₅NO It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a propanal group at the 3-position, with two methyl groups attached to the second carbon of the propanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanal typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and isobutyraldehyde.

    Grignard Reaction: A Grignard reagent is prepared by reacting 6-methylpyridine with magnesium in anhydrous ether. This reagent is then reacted with isobutyraldehyde to form the desired product.

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around 0-5°C during the addition of the Grignard reagent, followed by refluxing the reaction mixture for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanoic acid.

    Reduction: 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanal: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity and applications.

    6-Methylpyridine-3-carbaldehyde: Similar structure but lacks the dimethyl substitution on the propanal chain.

Uniqueness

2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanal is unique due to the presence of both the pyridine ring and the dimethyl-substituted propanal chain

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2,2-dimethyl-3-(6-methylpyridin-2-yl)propanal

InChI

InChI=1S/C11H15NO/c1-9-5-4-6-10(12-9)7-11(2,3)8-13/h4-6,8H,7H2,1-3H3

InChI Key

JDPBOBNISCEHHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC(C)(C)C=O

Origin of Product

United States

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